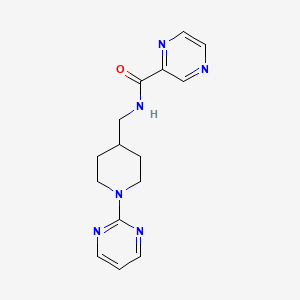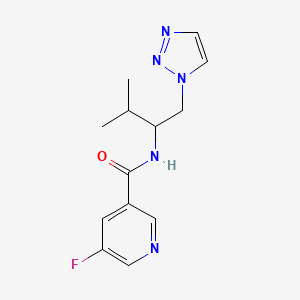
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” is a complex organic molecule that contains several functional groups. It includes a fluorine atom, a triazole ring, a butan-2-yl group, and a nicotinamide moiety .
Molecular Structure Analysis
The molecule contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of the fluorine atom and the butan-2-yl group would likely have significant effects on the molecule’s overall structure and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions . The fluorine atom, being highly electronegative, could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could affect the compound’s polarity and solubility .
科学的研究の応用
Potential Anti-Tumor Applications
Research into co-crystals of 5-fluorouracil-nicotinamide (5-FU-NCM) highlights the potential of fluoro-nicotinamide derivatives in anti-tumor applications. These co-crystals exhibit enhanced solubility and anti-tumor effects in comparison to 5-FU alone, suggesting potential as anti-tumor drugs (Zhang et al., 2020).
Metabolic Impact
Studies on nicotinamide N-methyltransferase (NNMT) and its influence on the efficacy of cancer therapies, such as 5-fluorouracil, demonstrate the metabolic implications of nicotinamide derivatives in cancer resistance mechanisms. The modulation of NNMT activity can significantly impact the resistance of colorectal cancer cells to treatments, offering insights into overcoming drug resistance (Xie et al., 2016).
Supramolecular Chemistry and Material Science
Nicotinamide has been used in the synthesis of supramolecular arrays, illustrating its utility in material science. The formation of hydrogen-bonded supramolecular arrays from copper(II) halogenobenzoates with nicotinamide showcases the versatility of nicotinamide derivatives in creating complex structures with potential applications in catalysis, sensing, and materials science (Halaška et al., 2016).
Antiprotozoal Activity
Synthesis and evaluation of nicotinamide derivatives for their antiprotozoal activity offer another avenue of scientific research. Certain derivatives have shown significant activity against Trypanosoma and Plasmodium species, suggesting potential applications in treating protozoal infections (Ismail et al., 2003).
Enhancing Transdermal Drug Delivery
The interaction of nicotinamide with parabens has been studied for its effect on solubility, partition, and transdermal permeation. Nicotinamide's ability to form complexes with parabens and modify their solubility and skin permeability can inform the development of more effective transdermal drug delivery systems (Nicoli et al., 2008).
将来の方向性
特性
IUPAC Name |
5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(8-19-4-3-16-18-19)17-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUWNQPMYRRAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

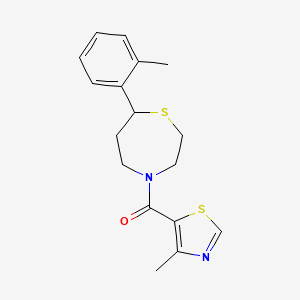
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879914.png)
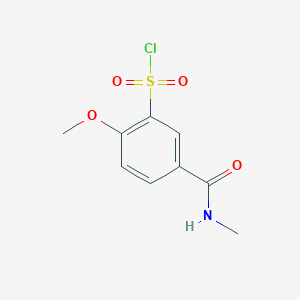
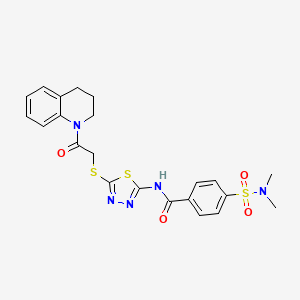
![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)
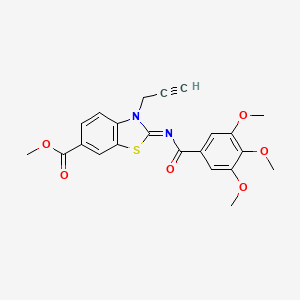
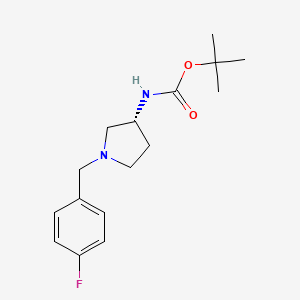
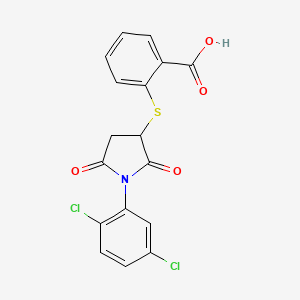
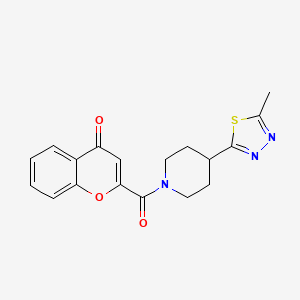
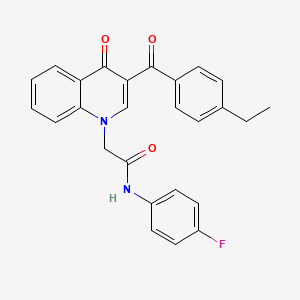
![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)
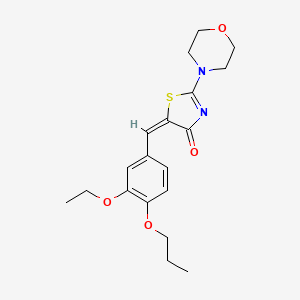
![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)
